2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
2-Bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 2-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or defluorinated products.
Scientific Research Applications
2-Bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)acetophenone
Uniqueness
2-Bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to the presence of both a thiazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
1188116-05-3 |
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Molecular Formula |
C10H5BrF3NS |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-3-1-2-4-7(6)10(12,13)14/h1-5H |
InChI Key |
WCXZMILYESDPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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